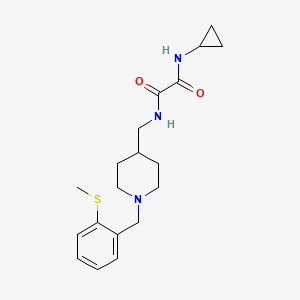

N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S/c1-25-17-5-3-2-4-15(17)13-22-10-8-14(9-11-22)12-20-18(23)19(24)21-16-6-7-16/h2-5,14,16H,6-13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIYEAGCBUVTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which includes a cyclopropyl group, a piperidine moiety, and an oxalamide linkage. The presence of a methylthio group on the benzyl ring is particularly significant as it may influence the compound's pharmacokinetics and biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

- Inhibition of Protein Kinases : Compounds with oxalamide structures have been shown to act as inhibitors of specific protein kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses and may contribute to anti-cancer effects .

- Antimicrobial Activity : The presence of the methylthio group may enhance the compound's ability to interact with microbial targets, potentially leading to antimicrobial properties. Similar compounds have demonstrated efficacy against resistant strains of bacteria and fungi .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Case Studies and Research Findings

- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction via the intrinsic pathway, as evidenced by increased caspase activity in treated cells.

- Antimicrobial Efficacy : A series of experiments evaluated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated a promising antimicrobial profile, particularly against multi-drug resistant strains.

- Structure-Activity Relationship (SAR) : Studies exploring SAR have revealed that modifications to the piperidine and methylthio groups significantly affect biological activity. For instance, substituting different alkyl chains on the piperidine moiety has been shown to enhance potency against specific targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular properties of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide and related oxalamide derivatives:

*Estimated molecular formula and weight based on structural similarity to and .

Substituent-Driven Functional Differences

- Cyclopropyl vs. Aromatic/Linear Chains: The cyclopropyl group in the target compound may confer greater rigidity and metabolic stability compared to linear alkyl or aromatic substituents (e.g., 4-isopropylphenyl in ). Cyclopropyl rings are known to resist cytochrome P450-mediated oxidation, a critical factor in drug half-life .

- Methylthio (SCH3) vs. However, this could reduce water solubility, a trade-off observed in sulfhydryl-containing pharmaceuticals.

- Heterocyclic Modifications : Compounds like (isoxazolyl) and (pyridinyl) incorporate nitrogen-rich heterocycles, which may improve hydrogen bonding with biological targets but increase molecular polarity.

Pharmacological Implications (Inferred)

While direct activity data is unavailable, structural analogs provide clues:

- For example, cyclopropylfentanyl (a piperidine derivative) exhibits potent opioid receptor activity .

- Sulfur-Containing Groups : The methylthio and thiophene sulfonyl groups in the target compound and may interact with cysteine residues in enzymes or receptors, modulating activity.

Q & A

Q. How can researchers optimize the synthesis of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including:

- Piperidine Core Functionalization : Introduce the (2-(methylthio)benzyl) group via nucleophilic substitution or reductive amination .

- Oxalamide Linkage Formation : Couple cyclopropylamine with the piperidine intermediate using oxalyl chloride or activated esters under inert conditions .

- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., 2-propanol) to achieve >95% purity .

Key Parameters : Monitor reaction progress via TLC and adjust stoichiometry of oxalyl chloride to avoid over-acylation .

Q. What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm cyclopropane ring integration (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and piperidine methylene signals (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 382.17 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

- Assay Variability : Standardize in vitro assays (e.g., kinase inhibition) using positive controls (e.g., staurosporine) and replicate experiments (n ≥ 3) .

- Stereochemical Purity : Ensure enantiomeric purity via chiral HPLC, as impurities in the cyclopropyl or piperidine groups may alter activity .

- Solubility Effects : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts in cellular assays .

Q. What computational strategies are recommended to model interactions between this compound and protein targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger to model binding to cysteine-rich domains (e.g., kinases), leveraging the methylthio group’s potential for hydrophobic interactions .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the piperidine-cyclopropyl conformation in aqueous vs. membrane environments .

- QSAR Analysis : Corlate substituent effects (e.g., methylthio vs. methoxy) with activity using Hammett σ constants or ML-based models .

Experimental Design & Data Validation

Q. How should researchers design dose-response studies for this compound?

Methodological Answer:

- Range Selection : Start with 0.1–100 µM based on IC estimates from preliminary assays .

- Vehicle Controls : Include DMSO controls at matching concentrations to isolate solvent effects .

- Data Normalization : Express results as % inhibition relative to untreated controls, using nonlinear regression (e.g., GraphPad Prism) for curve fitting .

Q. What protocols validate the stability of this compound under experimental conditions?

Methodological Answer:

- Thermal Stability : Incubate at 4°C, 25°C, and 37°C for 72 hours; analyze degradation via HPLC (e.g., >90% stability at 4°C) .

- Light Sensitivity : Store aliquots in amber vials and compare UV-Vis spectra pre/post light exposure (λ = 200–400 nm) .

- Long-Term Storage : Lyophilize and store at -80°C under argon to prevent oxidation of the methylthio group .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in solubility measurements across studies?

Methodological Answer:

- Solvent System : Use standardized buffers (e.g., PBS pH 7.4) and confirm pH with a calibrated meter, as protonation of the piperidine nitrogen (pKa ~8.5) affects solubility .

- Quantification Method : Compare nephelometry (for particulates) vs. UV-Vis (for dissolved fraction) to identify overestimations .

Q. Why might in vitro activity fail to translate to in vivo models?

Methodological Answer:

- Metabolic Instability : Perform liver microsome assays (e.g., human/rat CYP450) to identify rapid oxidation of the methylthio or cyclopropyl groups .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; modify substituents (e.g., replace methylthio with trifluoromethyl) to improve free concentration .

Advanced Methodological Resources

For synthetic protocols, refer to piperidine functionalization methods in McClure et al. (1993) . For computational modeling, leverage PubChem’s 3D conformer database (CID: 900000-55-7) . Biological assay guidelines are detailed in Feldman (1993) and Taber (2006) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.